molecular formula C13H18O B14441697 (1-Methoxyhex-5-en-3-yl)benzene CAS No. 78100-56-8

(1-Methoxyhex-5-en-3-yl)benzene

Katalognummer: B14441697
CAS-Nummer: 78100-56-8
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: DNPDUTHCMSURST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methoxyhex-5-en-3-yl)benzene is an organic compound with the molecular formula C13H18O. It features a benzene ring substituted with a (1-methoxyhex-5-en-3-yl) group. This compound is part of the larger family of aromatic compounds, which are known for their stability and unique chemical properties due to the delocalized π-electron system in the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methoxyhex-5-en-3-yl)benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts conditions. The reaction can be represented as follows: [ \text{Benzene} + \text{(1-Methoxyhex-5-en-3-yl) chloride} \xrightarrow{AlCl_3} \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, optimized for large-scale synthesis. The use of catalysts like aluminum chloride (AlCl3) is common to facilitate the reaction .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.

    Reduction: The compound can be reduced using hydrogenation techniques to yield saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles like halogens, nitro groups, etc.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.

    Substitution: Halogens (Cl2, Br2) with a Lewis acid catalyst like FeCl3 or AlCl3.

Major Products:

Wissenschaftliche Forschungsanwendungen

(1-Methoxyhex-5-en-3-yl)benzene has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (1-Methoxyhex-5-en-3-yl)benzene involves its interaction with molecular targets through its aromatic ring and the methoxyhexenyl side chain. The benzene ring can participate in π-π interactions, while the side chain can engage in hydrophobic interactions and hydrogen bonding. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

    Toluene: A simple alkylbenzene with a methyl group.

    Ethylbenzene: Contains an ethyl group attached to the benzene ring.

    Methoxybenzene (Anisole): Features a methoxy group directly attached to the benzene ring.

Uniqueness: (1-Methoxyhex-5-en-3-yl)benzene is unique due to its extended alkyl chain with a methoxy group and a double bond, which imparts distinct chemical and physical properties compared to simpler alkylbenzenes. This structural complexity allows for more diverse interactions and applications .

Eigenschaften

CAS-Nummer

78100-56-8

Molekularformel

C13H18O

Molekulargewicht

190.28 g/mol

IUPAC-Name

1-methoxyhex-5-en-3-ylbenzene

InChI

InChI=1S/C13H18O/c1-3-7-12(10-11-14-2)13-8-5-4-6-9-13/h3-6,8-9,12H,1,7,10-11H2,2H3

InChI-Schlüssel

DNPDUTHCMSURST-UHFFFAOYSA-N

Kanonische SMILES

COCCC(CC=C)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.